molecular formula C12H18ClN5O B6808520 N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

Cat. No.: B6808520
M. Wt: 283.76 g/mol
InChI Key: KIGVCUJYTFDGQF-UHFFFAOYSA-N
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Description

N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide: is a complex organic compound that features a unique bicyclic structure

Properties

IUPAC Name

N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O/c1-17-7-10(13)11(16-17)5-15-12(19)18-6-8-2-3-9(18)4-14-8/h7-9,14H,2-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGVCUJYTFDGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CNC(=O)N2CC3CCC2CN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-chloro-1-methylpyrazole moiety, which is then coupled with a diazabicyclo[2.2.2]octane derivative. The final step involves the formation of the carboxamide group under controlled conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide: can be compared with other diazabicyclo[2.2.2]octane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which can impart distinct chemical and biological properties compared to its analogs.

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